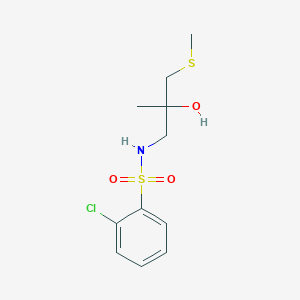

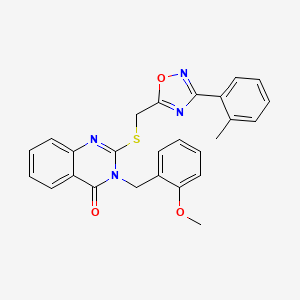

![molecular formula C11H15NO4S B2782967 Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate CAS No. 866010-09-5](/img/structure/B2782967.png)

Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate

Vue d'ensemble

Description

Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate is a chemical compound with the molecular formula C11H15NO4S . It is also known by its synonyms and has a molecular weight of 257.31 .

Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl ester group attached to a benzenecarboxylate core, which is further substituted with a methyl(methylsulfonyl)amino group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, aminolysis to form amides, and trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.Mécanisme D'action

The mechanism of action of Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antimicrobial properties. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis. It has also been shown to have a protective effect on the liver in animal models of liver injury.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate in lab experiments is its versatility. It can be used in various assays to study different biological processes. Another advantage is its relatively low toxicity compared to other compounds with similar pharmacological properties. One limitation is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments. Another limitation is the lack of information about its long-term toxicity and potential side effects.

Orientations Futures

There are several future directions for the study of Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate. One direction is the development of more efficient synthesis methods to increase the yield and purity of this compound. Another direction is the study of its potential as a treatment for other diseases, such as Alzheimer's disease and diabetes. Additionally, the development of this compound derivatives with improved pharmacological properties is another area of future research. Finally, the study of the long-term toxicity and potential side effects of this compound is necessary before it can be considered for clinical use.

Applications De Recherche Scientifique

Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and antimicrobial properties. It has also been studied for its potential as a cancer treatment due to its ability to inhibit cell growth and induce apoptosis. In agriculture, this compound has been studied for its potential as a herbicide and fungicide. In material science, this compound has been studied for its potential as a building block for the synthesis of novel materials.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-[methyl(methylsulfonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-4-16-11(13)9-7-5-6-8-10(9)12(2)17(3,14)15/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYKGQPJNWRFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782885.png)

![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2782887.png)

![N-(3,4-dimethoxybenzyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2782889.png)

![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2782896.png)

![5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2782904.png)

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2782907.png)